Cas no 67203-48-9 (6,7,8,9-Tetrahydro-5H-pyrido3,2-Bazepine)

6,7,8,9-Tetrahydro-5H-pyrido3,2-Bazepine 化学的及び物理的性質
名前と識別子
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- 6,7,8,9-tetrahydro-5H-Pyrido[3,2-b]azepine
- 6,7,8,9-Tetrahydro-5H-pyrido3,2-Bazepine
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6,7,8,9-Tetrahydro-5H-pyrido3,2-Bazepine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM411760-1g |
6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine |
67203-48-9 | 95%+ | 1g |
$1620 | 2022-06-10 | |
TRC | T205620-2.5mg |
6,7,8,9-Tetrahydro-5H-pyrido[3,2-B]azepine |
67203-48-9 | 2.5mg |
$ 50.00 | 2022-06-03 | ||
Chemenu | CM411760-500mg |
6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine |
67203-48-9 | 95%+ | 500mg |
$1269 | 2022-06-10 | |
Enamine | EN300-364610-2.5g |
5H,6H,7H,8H,9H-pyrido[3,2-b]azepine |
67203-48-9 | 95.0% | 2.5g |
$2940.0 | 2025-03-18 | |
1PlusChem | 1P00FGPK-250mg |
6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine |
67203-48-9 | 95% | 250mg |
$974.00 | 2025-02-27 | |
A2B Chem LLC | AH20696-5g |
6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine |
67203-48-9 | 95% | 5g |
$4613.00 | 2024-04-19 | |
Aaron | AR00FGXW-250mg |
6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine |
67203-48-9 | 95% | 250mg |
$1047.00 | 2025-01-24 | |
Aaron | AR00FGXW-100mg |
6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine |
67203-48-9 | 95% | 100mg |
$738.00 | 2025-01-24 | |
A2B Chem LLC | AH20696-250mg |
6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine |
67203-48-9 | 95% | 250mg |
$818.00 | 2024-04-19 | |
Enamine | EN300-364610-0.1g |
5H,6H,7H,8H,9H-pyrido[3,2-b]azepine |
67203-48-9 | 95.0% | 0.1g |
$518.0 | 2025-03-18 |
6,7,8,9-Tetrahydro-5H-pyrido3,2-Bazepine 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
6,7,8,9-Tetrahydro-5H-pyrido3,2-Bazepineに関する追加情報
Professional Introduction to Compound with CAS No 67203-48-9 and Product Name 6,7,8,9-tetrahydro-5H-Pyrido[3,2-b]azepine
The compound with the CAS number 67203-48-9 is a significant molecule in the field of pharmaceutical chemistry, primarily recognized by its product name 6,7,8,9-tetrahydro-5H-Pyrido[3,2-b]azepine. This bicyclic amine derivative has garnered considerable attention due to its structural uniqueness and potential pharmacological applications. The compound belongs to the class of azepine derivatives, which are known for their diverse biological activities and therapeutic implications.
6,7,8,9-tetrahydro-5H-Pyrido[3,2-b]azepine is characterized by a fused ring system consisting of a pyridine ring and an azepine ring. This structural configuration imparts specific electronic and steric properties to the molecule, making it a versatile scaffold for drug design. The presence of a hydrogenated tetrahydropyridine moiety enhances its solubility and bioavailability, which are critical factors in pharmaceutical development.
In recent years, there has been a growing interest in exploring the pharmacological potential of 6,7,8,9-tetrahydro-5H-Pyrido[3,2-b]azepine and its derivatives. Researchers have been investigating its role in various neurological disorders due to its ability to interact with multiple neurotransmitter systems. Preliminary studies suggest that this compound may exhibit properties relevant to the treatment of conditions such as depression, anxiety, and cognitive impairments.
The structural framework of 6,7,8,9-tetrahydro-5H-Pyrido[3,2-b]azepine allows for modifications at several positions, enabling the synthesis of a wide range of analogs with tailored pharmacological profiles. These modifications can be strategically employed to optimize binding affinity to specific biological targets. For instance, substituents introduced at the 5-position or the nitrogen atoms can significantly influence the compound's interaction with enzymes and receptors.
One of the most compelling aspects of 6,7,8,9-tetrahydro-5H-Pyrido[3,2-b]azepine is its potential as a lead compound for the development of novel therapeutics. Its scaffold has been explored in various medicinal chemistry campaigns aimed at identifying molecules with improved efficacy and reduced side effects. The compound's ability to modulate neurotransmitter activity makes it a promising candidate for further investigation in preclinical models.
Recent advancements in computational chemistry have facilitated the rapid design and optimization of derivatives based on 6,7,8,9-tetrahydro-5H-Pyrido[3,2-b]azepine. Molecular modeling techniques have been employed to predict binding interactions with target proteins and to identify structural features that enhance pharmacological activity. These computational approaches have significantly accelerated the drug discovery process and have provided valuable insights into the molecular mechanisms underlying the compound's effects.
The synthesis of 6,7,8,9-tetrahydro-5H-Pyrido[3,2-b]azepine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to improve yield and purity while minimizing byproduct formation. These synthetic strategies are essential for ensuring that subsequent pharmacological studies are conducted with high-quality material.
From a regulatory perspective, 67203-48-9 is subject to standard guidelines for pharmaceutical compounds. Compliance with Good Manufacturing Practices (GMP) is crucial to ensure consistency and safety in its production and handling. Regulatory bodies closely monitor the development of new chemical entities like this one to assess their potential benefits and risks before they can be approved for clinical use.
The future prospects for 67203-48-9 and its derivatives remain promising as ongoing research continues to uncover new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into viable clinical candidates. The integration of interdisciplinary approaches—combining organic chemistry expertise with pharmacological insights—will be key to realizing the full potential of this compound.
In conclusion,67203-48-9, particularly under its product name 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset in the search for novel therapeutics. As research progresses,this compound is likely to play an increasingly important role in addressing various neurological disorders and other health conditions.
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